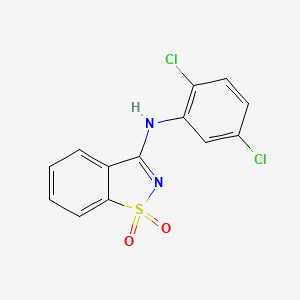

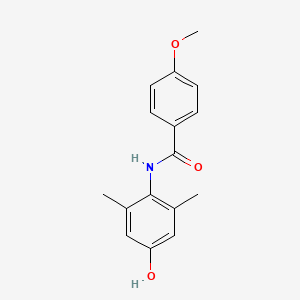

N-(2,5-dichlorophenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzisothiazole derivatives, including compounds similar to N-(2,5-dichlorophenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide, often involves reactions that allow for the introduction of functional groups at specific positions of the benzisothiazole core. Techniques such as metal-assisted reactions and the use of phosphorus pentoxide amine hydrochloride reagents have been explored for the synthesis of 3-amino-1,2-benzisothiazole-1,1-dioxides, indicating the versatility of synthetic methods available for these compounds (Fonseca, 2009); (Jensen & Pedersen, 1981).

Molecular Structure Analysis

The crystal and molecular structure analyses of benzisothiazole derivatives have been conducted using X-ray diffraction methods. These studies reveal important aspects such as bond lengths, angles, and the overall geometry of the molecules. For example, studies on similar compounds have shown specific bond angles and lengths that are crucial for the reactivity and stability of these molecules (Ng et al., 1989).

Chemical Reactions and Properties

Benzisothiazole derivatives undergo various chemical reactions, reflecting their chemical properties. For instance, the reactivity of these compounds with nucleophiles and electrophiles can lead to a wide range of derivatives, each possessing distinct properties and potential applications. Modified synthesis methods have been developed to introduce specific substituents into the benzisothiazole core, enhancing its reactivity and expanding its utility (Savelev et al., 2021).

Scientific Research Applications

Synthesis and Characterization Techniques

In the realm of organic synthesis, researchers have developed novel methodologies for synthesizing nitrogen-rich compounds, emphasizing the importance of π-stacking for creating high-energy-density materials. For instance, Xiaoming Yang et al. (2018) presented a method to synthesize energetic compounds via a condensation reaction, showcasing the role of N-bonds in organic synthesis, which could be relevant to derivatives of the compound (Yang et al., 2018).

Applications in Material Science and Catalysis

The synthesis of specific heterocyclic compounds, such as those involving thiazole and thiadiazole derivatives, has been explored for their corrosion inhibition properties on metals. S. Kaya et al. (2016) conducted studies on thiazole derivatives, demonstrating their effectiveness in protecting iron surfaces, which could suggest potential industrial applications for similar compounds (Kaya et al., 2016).

In another study, the design of chiral N,N'-dioxides as ligands and organocatalysts for catalytic asymmetric reactions was explored by Xiaohua Liu et al. (2011), indicating the versatility of nitrogen-oxygen compounds in facilitating various chemical transformations (Liu et al., 2011).

Environmental Remediation

Eco-friendly polythiophene(keto-amine)s, as reported by M. Hussein (2018), based on thiophene-arylidene-thiophene tri-blocks, have shown promise in environmental remediation, particularly in the selective extraction of metal ions. This reflects the potential of structurally related compounds in addressing environmental pollution (Hussein, 2018).

Antimicrobial and Biological Activities

Research into novel biheterocycles, such as those integrating benzofuran and pyrazole moieties, has uncovered significant antimicrobial activities, suggesting that compounds with similar structural frameworks could serve as potential antimicrobial agents. M. Idrees et al. (2019) synthesized derivatives demonstrating promising antimicrobial properties (Idrees et al., 2019).

properties

IUPAC Name |

N-(2,5-dichlorophenyl)-1,1-dioxo-1,2-benzothiazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2O2S/c14-8-5-6-10(15)11(7-8)16-13-9-3-1-2-4-12(9)20(18,19)17-13/h1-7H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTFVZKQWNOGSGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=C(C=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-dichlorophenyl)-1,2-benzothiazol-3-amine 1,1-dioxide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-methoxy-4-(methylthio)benzoyl]-4-phenylpiperazine](/img/structure/B5546453.png)

![ethyl [(6,6-dimethyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5546459.png)

![8-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5546472.png)

![diisopropyl {2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phosphonate](/img/structure/B5546487.png)

![4-[(3,4-dimethoxybenzylidene)amino]-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5546497.png)

![2-{1-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5546502.png)

![3-[1-(1-naphthyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5546514.png)

![ethyl [(6-methoxy-4-methyl-2-quinazolinyl)thio]acetate](/img/structure/B5546524.png)

![1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5546530.png)